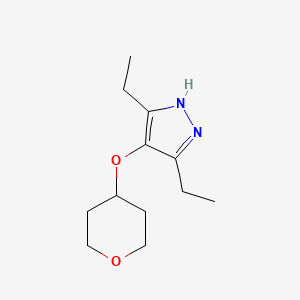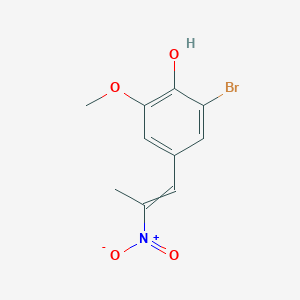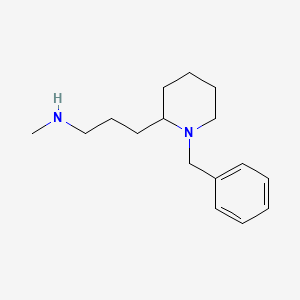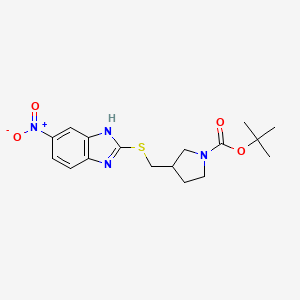![molecular formula C21H14N2O7 B13954421 9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- CAS No. 63133-83-5](/img/structure/B13954421.png)
9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 1,8-dihydroxyanthraquinone followed by the introduction of the 4-methoxyphenylamino group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve high efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications such as dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and other materials.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,4-dihydroxy-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-:
9,10-Anthracenedione, 1-amino-4-hydroxy-: Utilized in various industrial applications.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Propriétés
Numéro CAS |
63133-83-5 |
|---|---|
Formule moléculaire |
C21H14N2O7 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1,8-dihydroxy-4-(4-methoxyanilino)-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C21H14N2O7/c1-30-11-4-2-10(3-5-11)22-12-6-8-14(24)18-16(12)20(26)17-13(23(28)29)7-9-15(25)19(17)21(18)27/h2-9,22,24-25H,1H3 |
Clé InChI |
YOUUGQXQJAKPTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


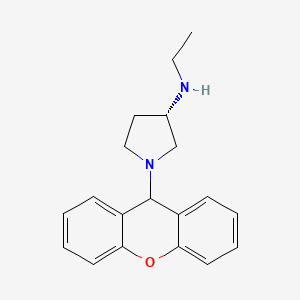
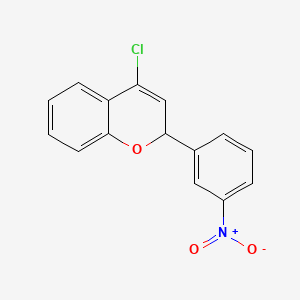
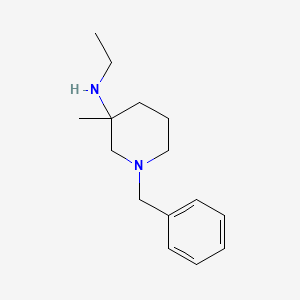
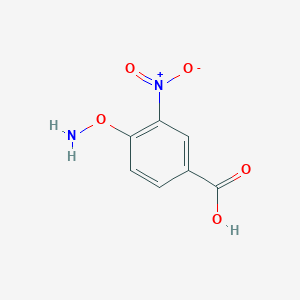
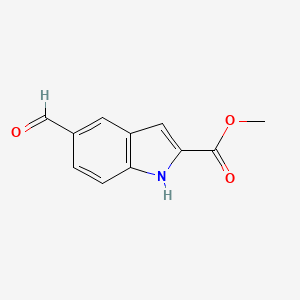
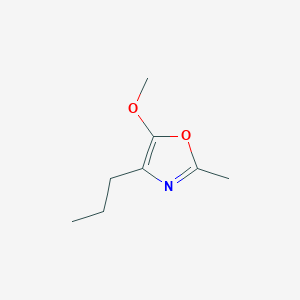
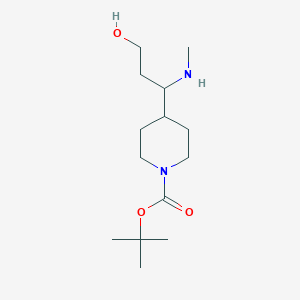
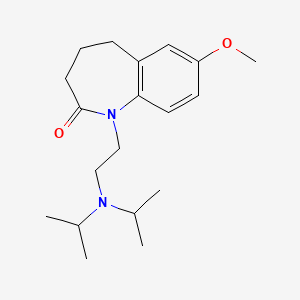
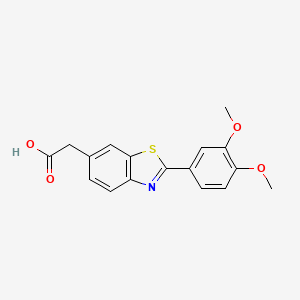
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
